molecular formula C11H13N3O B159821 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 129117-13-1

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B159821
CAS No.: 129117-13-1
M. Wt: 203.24 g/mol
InChI Key: KLCKUJMHTNSQBS-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethoxyphenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under reflux conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-3-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCKUJMHTNSQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374482
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129117-13-1
Record name 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129117-13-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A (21.1 g, 112 mmole) portion of p-ethoxy-benzoylacetonitrile from Part A hereinabove and hydrazine monohydrate (7.0 mL, 144 mmole) were combined in 95% ethanol (145 mL) and refluxed for two hours. After cooling, the solvent was evaporated under vacuum and the crystalline residue recrystallized from ethyl acetate (500 mL) to afford 16.14 g (71%) of the subtitled compound as fine white needles (m.p. 152°-156°). An analytical sample was prepared with a second recrystallization (m.p. 155°-157°). 1H NMR (DMSO d6, δ) 7.57 (d, 2H, J=9 Hz, o-phenyl), 6.93 (d, 2H, J=9 Hz, m-phenyl), 5.70 (bs, 1H, pyrazole N-H), 4.35 (bs, 2H, NH2), 4.03 (q, 2H, J=7 Hz), 1.34 (t, 3H, J=7 Hz); IR (mull) 3397, 3136, 1615; 1519, 1474 cm-1 ; UV (ethanol) λ-max(ε) 205(25000), 261(20500); MS m/e(rel. intens.) 203 (M+, 100), 175, (90), 146 (35); Analysis calc'd for C11H13N3O=C, 65.01; H, 6.45; N, 20.67; found=C, 64.73; H, 6.77; N, 20.59; TLC (silica, 15% MeOH/CHCl3) Rf=0.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
71%

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